

Theoretical properties of 2,5,8-Trimethylquinoline

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Compound of Interest

Compound Name: 2,5,8-Trimethylquinoline

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An In-depth Technical Guide to the Theoretical Properties of **2,5,8-Trimethylquinoline**

Abstract

This technical guide provides a comprehensive theoretical exploration of **2,5,8-trimethylquinoline** (C₁₂H₁₃N), a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Leveraging the robust framework of Density Functional Theory (DFT), we delineate a complete workflow for predicting its core physicochemical properties. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the computational causality behind the predictions. We will examine the molecule's optimized geometry, delve into its electronic landscape through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analysis, predict its spectroscopic signatures (IR, UV-Vis), and map its chemical reactivity. The protocols and insights presented herein are designed to be a self-validating system, grounded in established computational methodologies, to accelerate the rational design of novel **2,5,8-trimethylquinoline** derivatives for targeted applications.

Introduction: The Quinoline Scaffold and the Significance of Methylation

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in pharmacology and materials science. Quinoline derivatives are renowned for their vast

spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of its electronic and steric properties, which in turn dictates its biological activity and material function.

2,5,8-trimethylquinoline presents a unique substitution pattern. The methyl groups, being electron-donating, are expected to significantly modulate the electron density distribution across the aromatic system. The C2-methyl group can influence interactions at the nitrogen atom, the C5-methyl group modifies the electronic properties of the carbocyclic ring, and the C8-methyl group introduces steric hindrance around the nitrogen-containing ring.

Understanding these influences at a quantum-chemical level is paramount for predicting the molecule's behavior and designing next-generation compounds. This guide employs computational chemistry to build a detailed theoretical profile of **2,5,8-trimethylquinoline**, providing a roadmap for its synthetic derivatization and application.

Computational Methodology: A Validated DFT Protocol

To ensure scientific integrity and reproducibility, all theoretical properties discussed are derived from a standardized protocol based on Density Functional Theory (DFT), a highly effective method for analyzing the electronic and optical properties of molecules. The specific choices of functional and basis set are critical for accuracy and are based on methods widely validated for quinoline derivatives in the scientific literature.

Step-by-Step Computational Workflow

- **Structure Input:** The 3D structure of **2,5,8-trimethylquinoline** is first constructed using molecular modeling software (e.g., GaussView).
- **Geometry Optimization:** The initial structure is optimized to find its lowest energy conformation. This is performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and a Pople-style basis set, typically 6-311+G(d,p), which provides a good balance between accuracy and computational cost. The optimization process ensures that all calculated properties correspond to a stable molecular state.

- **Vibrational Frequency Analysis:** Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also yield the theoretical infrared (IR) spectrum.
- **Electronic Property Calculation:** Single-point energy calculations on the optimized geometry are used to determine a suite of electronic properties, including:
 - **Frontier Molecular Orbitals (HOMO/LUMO):** The energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.
 - **Molecular Electrostatic Potential (MEP):** A 3D map of the charge distribution.
 - **Global Quantum Descriptors:** Ionization potential, electron affinity, chemical hardness, and electrophilicity, calculated from HOMO/LUMO energies.
- **Excited State Calculations:** Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Visible absorption spectrum.

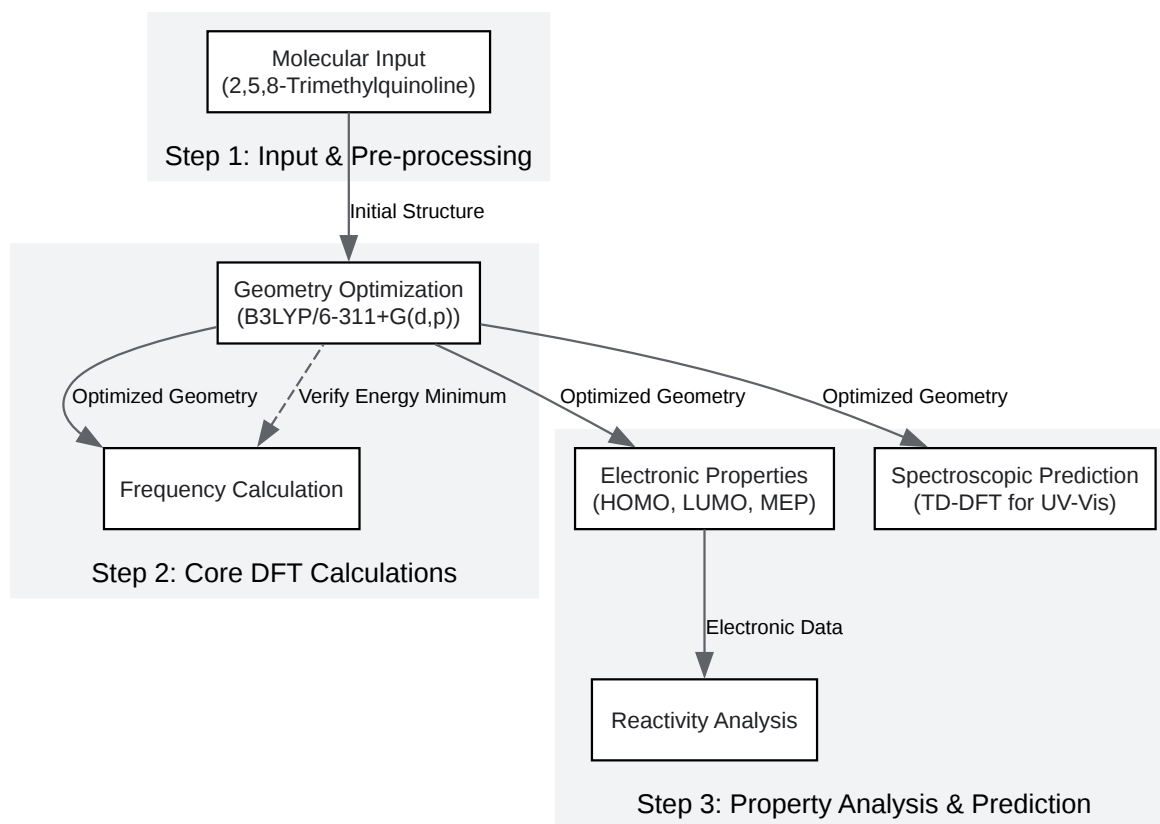


Diagram 1: Computational Analysis Workflow

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Caption: Diagram 2: Numbered structure of **2,5,8-Trimethylquinoline**.

The table below summarizes the predicted key geometric parameters for **2,5,8-trimethylquinoline**, as would be obtained from a B3LYP/6-311+G(d,p) level of theory. These values are consistent with those reported for similar quinoline derivatives.

Table 1: Predicted Geometric Parameters for **2,5,8-Trimethylquinoline**

Parameter	Bond Type	Predicted Value (Å)	Parameter	Angle Type	Predicted Value (°)
r(C2-N1)	C-N	~1.318	∠(C2-N1-C8a)	C-N-C	~117.5
r(C4a-C5)	C-C (Aromatic)	~1.415	∠(N1-C2-C3)	C-C-N	~123.0

| r(C2-C(Me)) | C-C (Single) | ~1.510 | ∠(H-C-H) | H-C-H (Methyl) | ~109.5 |

Electronic Properties: Mapping the Reactive Landscape

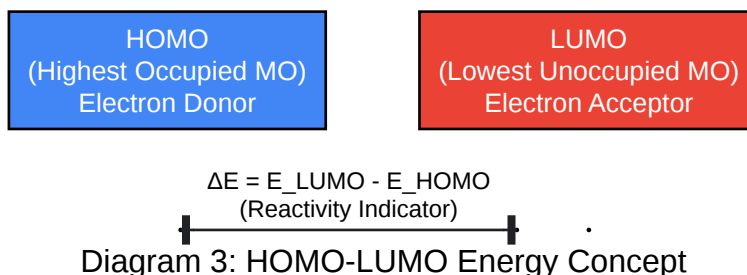
The electronic properties of a molecule are central to understanding its stability, reactivity, and optical behavior. DFT provides several powerful tools for this analysis.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

- HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.
- LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.
- HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

For **2,5,8-trimethylquinoline**, the electron-donating methyl groups are expected to raise the HOMO energy level compared to unsubstituted quinoline, making it a better electron donor. The HOMO is predicted to be distributed primarily over the fused ring system, particularly the carbocyclic (benzene) ring, while the LUMO is expected to be localized more on the heterocyclic (pyridine) ring.



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Caption: Diagram 3: Conceptual representation of Frontier Molecular Orbitals and the energy gap.

Global Quantum Chemical Descriptors

From the HOMO and LUMO energies, several descriptors that quantify global reactivity can be calculated. These provide a quantitative basis for comparing the reactivity of different molecules.

Table 2: Predicted Global Reactivity Descriptors

Descriptor	Formula	Predicted Significance for 2,5,8-Trimethylquinoline
Ionization Potential (I)	$I \approx -E_{\text{HOMO}}$	Lower than quinoline, indicating it is more easily oxidized.
Electron Affinity (A)	$A \approx -E_{\text{LUMO}}$	Measures the ability to accept an electron.
Chemical Hardness (η)	$\eta = (I - A) / 2$	A larger value indicates higher kinetic stability.
Chemical Potential (μ)	$\mu = -(I + A) / 2$	Indicates the "escaping tendency" of electrons.

| Electrophilicity Index (ω) | $\omega = \mu^2 / (2\eta)$ | Quantifies the ability of the molecule to accept electrons. |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

- **Red Regions (Negative Potential):** Electron-rich areas, prone to attack by electrophiles. For **2,5,8-trimethylquinoline**, this is expected to be concentrated around the nitrogen atom due to its lone pair of electrons.
- **Blue Regions (Positive Potential):** Electron-deficient areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
- **Green Regions (Neutral Potential):** Areas with near-zero potential.

The MEP map visually confirms that the nitrogen atom is the primary site for protonation and electrophilic interaction.

Theoretical Spectroscopic Profiles

Computational methods can predict spectroscopic data, which is essential for compound characterization and for interpreting experimental results.

Vibrational Spectroscopy (IR)

The calculated vibrational frequencies correspond to the absorption bands in an infrared (IR) spectrum. A scaling factor (typically ~ 0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors.

Table 3: Predicted Key IR Vibrational Frequencies

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Significance
Aromatic C-H Stretch	3050 - 3150	Characteristic of the quinoline ring protons.
Aliphatic C-H Stretch	2850 - 3000	From the three methyl groups.
Aromatic C=C/C=N Stretch	1500 - 1650	Fingerprint region for the quinoline core.

| C-H Bending | 1350 - 1450 | In-plane and out-of-plane bending modes. |

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The results include the wavelength of maximum absorption (λ_{max}) and the oscillator strength (f), which relates to the intensity of the absorption band. Quinoline derivatives typically exhibit strong $\pi \rightarrow \pi^*$ transitions. The presence of electron-donating methyl groups is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent quinoline molecule.

Chemical Reactivity Analysis

Beyond the global descriptors, DFT can predict the most reactive sites within the molecule. The MEP map provides the first visual clue, indicating the nitrogen atom is the most likely site for electrophilic attack. For electrophilic aromatic substitution, analysis of the HOMO's spatial distribution is key. The positions with the highest HOMO density on the carbocyclic ring (positions 5, 6, 7) are the most susceptible to attack by electrophiles. The electron-donating methyl groups at positions 5 and 8 further activate these sites.

Potential Applications Inferred from Theory

The theoretical properties of **2,5,8-trimethylquinoline** provide a strong basis for its exploration in several fields:

- **Drug Development:** The molecule's size, lipophilicity, and the hydrogen-bond accepting nitrogen atom make it a promising scaffold. The MEP and HOMO/LUMO data can guide the

design of derivatives that can dock effectively into the active sites of enzymes or receptors.

- **Materials Science:** The polarizable π -system, indicated by the HOMO-LUMO gap, suggests potential for applications in nonlinear optics. Further computational screening of its hyperpolarizability could validate this potential.
- **Corrosion Inhibition:** Quinoline derivatives are known to be effective corrosion inhibitors. The predicted high electron-donating ability (-EHOMO) of **2,5,8-trimethylquinoline** suggests it could adsorb strongly onto metal surfaces, making it a candidate for this application.

Conclusion

This guide has outlined a comprehensive theoretical framework for characterizing **2,5,8-trimethylquinoline** using modern computational chemistry. Through DFT and TD-DFT, we have predicted its stable geometry, mapped its electronic landscape, simulated its spectroscopic signatures, and identified its likely centers of reactivity. The electron-donating methyl groups are predicted to significantly influence its properties, enhancing its electron-donating capacity and shifting its spectral features. These theoretical insights provide a powerful, cost-effective, and rational foundation for guiding future experimental work, whether in the synthesis of new pharmaceutical agents, the development of advanced materials, or other targeted chemical applications.

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